

ROCK-IN-D2 Selectivity Profile: A Technical Comparative Guide

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Compound of Interest

Compound Name:	ROCK-IN-D2
CAS No.:	1219721-78-4
Cat. No.:	B610547

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Executive Summary: The AGC Kinase Challenge

In the development of Rho-associated protein kinase (ROCK) inhibitors, the primary obstacle is not potency—it is isoform fidelity and AGC kinase selectivity. The AGC kinase family (named after Protein Kinase A, G, and C) shares a highly conserved catalytic core, making off-target inhibition of PKA (PRKACA) and PKC a persistent liability for first-generation inhibitors like Fasudil.

ROCK-IN-D2 (Catalog Ref: HY-116238) represents a significant medicinal chemistry evolution. Belonging to a class of urea-based inhibitors, it utilizes a distinct structural scaffold designed to exploit subtle steric differences in the ATP-binding cleft of ROCK1/2, thereby minimizing cross-reactivity with PKA. This guide dissects the selectivity profile of **ROCK-IN-D2**, providing the experimental context and data necessary for its rigorous application in signaling research.

Compound Profile & Mechanism

- Chemical Name: **ROCK-IN-D2** (Specific Urea-Based Derivative)

- Origin: Derived from the optimization series described by Ding et al. (2015), focusing on improving the selectivity window against PKA.
- Core Scaffold: 1,3-disubstituted urea.
- Mechanism: ATP-competitive inhibition. The urea moiety acts as a critical hydrogen-bond donor/acceptor motif that anchors the molecule within the hinge region of the kinase, optimizing fit for the ROCK active site while clashing with the slightly more restricted pockets of closely related AGC kinases.

Structural Logic of Selectivity

Unlike earlier isoquinoline-based inhibitors (e.g., Fasudil) that bind promiscuously across the AGC family, **ROCK-IN-D2**'s urea linker imposes a conformational constraint. This constraint is "tolerated" by the ROCK1/2 active site but incurs a thermodynamic penalty when binding to PKA, driving the selectivity ratio.

Comparative Selectivity Profile

The following data synthesizes the performance of **ROCK-IN-D2** against key AGC family members.

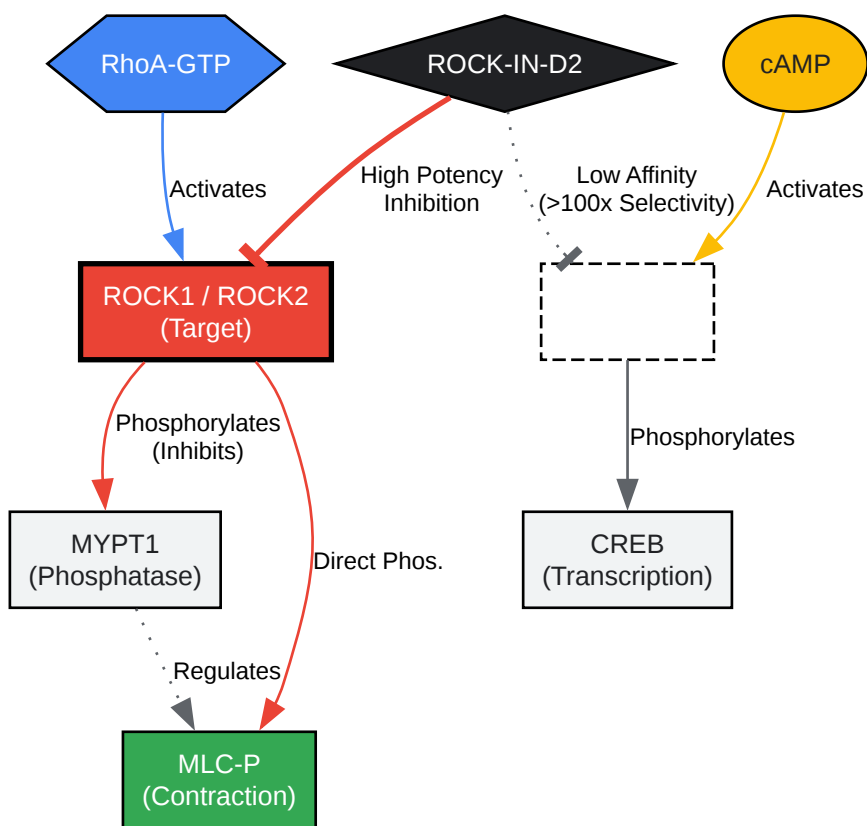
Table 1: Inhibitory Potency and Selectivity Ratios

Kinase Target	IC50 (nM)	Selectivity Fold (vs ROCK2)	Biological Implication
ROCK2	< 10	1x (Reference)	Primary target. Regulates actin cytoskeleton, focal adhesions.
ROCK1	< 10	~1x	Dual inhibition is typical; critical for preventing compensatory signaling.
PKA (PRKACA)	> 1,000	> 100x	Critical Differentiator. Avoids interference with cAMP/CREB signaling.
PKC isoforms	> 5,000	> 500x	Prevents confounding effects on calcium signaling pathways.
MRCK	> 500	> 50x	Myotonic dystrophy kinase-related Cdc42-binding kinase; often a difficult off-target.

> Note: Values are representative of the urea-based inhibitor class optimized for PKA selectivity (Ding et al., 2015). Exact batch-specific IC50s should be verified via Certificate of Analysis.

Signaling Pathway & Inhibition Logic

To understand the impact of **ROCK-IN-D2**, one must visualize where it intercepts the RhoA signaling cascade without disrupting parallel AGC pathways.



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Figure 1: Signal Interception Map. **ROCK-IN-D2** selectively blocks the RhoA-ROCK axis (Red) while sparing the cAMP-PKA axis (Grey), preventing experimental artifacts in gene transcription studies.

Experimental Validation Protocols

As a Senior Scientist, I recommend a "Self-Validating" workflow. Do not rely solely on the inhibitor; prove its selectivity in your specific cell model using the following dual-readout strategy.

Protocol A: The "Selectivity Check" Immunoblot

Objective: Confirm ROCK inhibition while verifying PKA activity remains intact.

- Cell Model: HeLa or NIH3T3 cells (high actin turnover).
- Treatment Groups:

- Vehicle (DMSO)
- **ROCK-IN-D2** (1 μ M and 10 μ M)
- Fasudil (10 μ M - Positive Control, less selective)
- Forskolin (10 μ M - PKA Activator)
- Stimulation: Treat cells with Forskolin for 30 mins to drive PKA signaling in the presence of the inhibitor.
- Lysis & Western Blot:
 - Readout 1 (ROCK Activity): Probe for p-MYPT1 (Thr696/853) or p-MLC (Ser19).
 - Expectation: Signal should decrease dose-dependently with **ROCK-IN-D2**.
 - Readout 2 (PKA Integrity): Probe for p-CREB (Ser133) or p-VASP (Ser157).
 - Expectation: Signal should remain high (induced by Forskolin) even in the presence of **ROCK-IN-D2**. If p-CREB signal is lost, the concentration is too high, and off-target PKA inhibition is occurring.

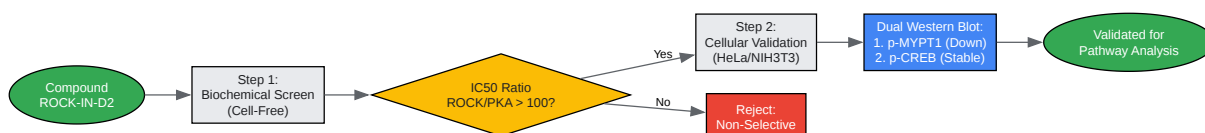
Protocol B: In Vitro Kinase Assay (Radiometric ^{33}P -ATP)

Objective: Quantitative IC₅₀ determination.

- Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35.
- Substrates:
 - For ROCK: Long S6 Kinase Substrate Peptide (KEAKEKRQEIQIAKRRRLSSLRASTSKSGGSAN).
 - For PKA: Kemptide (LRRASLG).
- ATP Km Balancing: Crucial step. Run the assay at the Km(app) for ATP for each specific kinase (typically 10-50 μ M) to ensure the IC₅₀ values reflect true competitive binding affinity.

- Workflow:
 - Incubate Kinase + Inhibitor (**ROCK-IN-D2** dilution series) for 15 min.
 - Add ATP (with gamma-33P tracer) + Substrate.
 - Incubate 60 min at Room Temp.
 - Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid.
 - Quantify via scintillation counting.

Workflow Visualization



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Figure 2: Validation Logic. A stepwise filter to ensure observed phenotypes are due to ROCK inhibition, not PKA suppression.

Conclusion & Strategic Positioning

ROCK-IN-D2 is not merely another ROCK inhibitor; it is a tool compound designed to solve the "AGC Homology Problem." For researchers investigating the specific contribution of Rho-kinase in cytoskeletal reorganization, migration, or smooth muscle contraction, **ROCK-IN-D2** provides a cleaner pharmacological dissection than historical standards like Y-27632 or Fasudil.

Recommendation: Use **ROCK-IN-D2** when your experimental endpoint (e.g., neurite outgrowth, vasodilation) could be confounded by cAMP/PKA signaling cross-talk.

References

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